molecular formula C17H20N4OS B2456099 3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide CAS No. 1421533-08-5

3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide

Cat. No.: B2456099
CAS No.: 1421533-08-5
M. Wt: 328.43
InChI Key: FKDCGEAQBJZMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a phenylthio group attached to a propanamide backbone, with a pyrrolidinyl-pyrimidinyl moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the pyrimidine ring.

    Attachment of the Phenylthio Group: The phenylthio group can be introduced through a thiolation reaction, where a phenylthiol reacts with an appropriate intermediate.

    Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group and the pyrimidine ring play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(phenylthio)-N-(6-(morpholin-1-yl)pyrimidin-4-yl)propanamide
  • 3-(phenylthio)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide
  • 3-(phenylthio)-N-(6-(azepan-1-yl)pyrimidin-4-yl)propanamide

Uniqueness

3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties. This can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-phenylsulfanyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c22-17(8-11-23-14-6-2-1-3-7-14)20-15-12-16(19-13-18-15)21-9-4-5-10-21/h1-3,6-7,12-13H,4-5,8-11H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDCGEAQBJZMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.